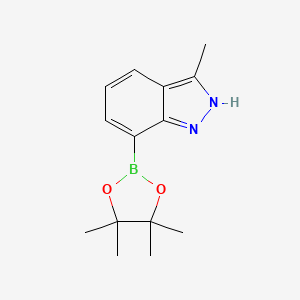

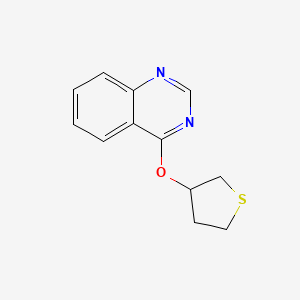

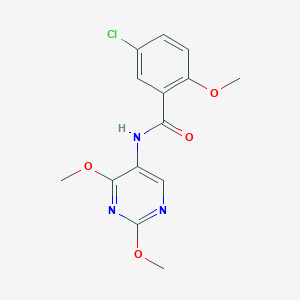

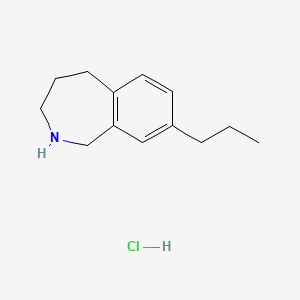

4-(Thiolan-3-yloxy)quinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(Thiolan-3-yloxy)quinazoline” is a derivative of quinazoline . Quinazoline and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis Analysis

Quinazolinones, including “4-(Thiolan-3-yloxy)quinazoline”, can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis

The quinazolinone skeleton is a common structure found in natural alkaloids and synthetic drugs . In recent years, some quinazolinone derivatives have been found to exhibit good luminescence properties .Chemical Reactions Analysis

The synthesis of quinazoline 3-oxides and their derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives .Applications De Recherche Scientifique

Antimalarial Activity

4-(Thiolan-3-yloxy)quinazoline exhibits promising antimalarial properties. Researchers have explored its potential as a novel antimalarial agent, aiming to combat drug-resistant strains of Plasmodium parasites. Mechanistic studies suggest that it interferes with essential metabolic pathways within the parasite, inhibiting its growth and survival .

Antitumor Effects

The compound has also been investigated for its antitumor activity. In preclinical studies, it demonstrated cytotoxic effects against cancer cell lines. Researchers are exploring its potential as a targeted therapy for specific types of tumors, including solid tumors and hematological malignancies. Further studies are needed to elucidate its precise mechanisms of action .

Anticonvulsant Properties

4-(Thiolan-3-yloxy)quinazoline has shown promise as an anticonvulsant agent. Animal models indicate that it can modulate neuronal excitability and reduce seizure activity. Researchers are investigating its use in epilepsy management and related neurological disorders .

Fungicidal Activity

In vitro studies have revealed fungicidal effects of this compound. It inhibits fungal growth by disrupting cell membrane integrity and interfering with essential cellular processes. Its potential as an antifungal agent warrants further exploration, especially against drug-resistant fungal strains .

Antimicrobial Applications

Researchers have explored the compound’s antimicrobial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria. Investigations include its use as a potential antibiotic or in combination therapies to enhance efficacy while minimizing resistance development .

Anti-Inflammatory Potential

4-(Thiolan-3-yloxy)quinazoline has been studied for its anti-inflammatory effects. It modulates inflammatory pathways, potentially reducing cytokine production and tissue damage. Researchers are keen on understanding its role in chronic inflammatory conditions and autoimmune diseases .

Orientations Futures

Quinazolinones, including “4-(Thiolan-3-yloxy)quinazoline”, have become promising candidates for use as fluorescent probes, biological imaging reagents, and luminescent materials . Future research may focus on developing new quinazolinone molecules for environmentally sensitive probes and two-photon fluorescence bioimaging .

Mécanisme D'action

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium regulated by the quorum sensing system .

Mode of Action

Some quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa at sub-minimum inhibitory concentrations . They decrease cell surface hydrophobicity, compromising bacterial cell adhesion, and curtail the production of exopolysaccharides, a major component of the matrix binding biofilm components together .

Biochemical Pathways

Quinazolinone derivatives have been shown to affect the quorum sensing system inPseudomonas aeruginosa, thereby inhibiting biofilm formation .

Result of Action

Some quinazolinone derivatives have been found to inhibit biofilm formation inPseudomonas aeruginosa . They also decrease other virulence factors at low concentrations without affecting bacterial growth, indicating their promising profile as anti-virulence agents that cause less bacterial resistance than conventional antibiotics .

Propriétés

IUPAC Name |

4-(thiolan-3-yloxy)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c1-2-4-11-10(3-1)12(14-8-13-11)15-9-5-6-16-7-9/h1-4,8-9H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIUJCQDMYZVRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC=NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiolan-3-yloxy)quinazoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2410747.png)

![2-chloro-7-phenyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2410750.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2410751.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2410757.png)

![(6R)-6-[(3R,7R,10R,13S,14S,17R)-3,7-Dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-4-oxoheptanoic acid](/img/structure/B2410766.png)